2-(5-methyl-1H-pyrazol-1-yl)aniline
Overview
Description
2-(5-methyl-1H-pyrazol-1-yl)aniline, also known as MPY, is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. MPY is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthetic Pathways and Antimicrobial Activity
2-(5-methyl-1H-pyrazol-1-yl)aniline is involved in synthetic pathways that yield pyrazol-4-yl- and 2H-chromene-based substituted anilines. A facile one-pot method utilizing ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes has been developed, resulting in compounds with significant antibacterial and antifungal activities. This synthesis emphasizes the use of inexpensive materials and short reaction times, suggesting potential for scalable production. Additionally, compounds bearing methoxy and methyl groups exhibited fluorescence, hinting at applications in biological imaging (Banoji et al., 2022).
Electroluminescence and Photophysics
Derivatives of this compound, through cyclometalation with platinum(II), form complexes that display significant luminescent properties. These complexes cover a wide spectrum of emissions, from blue to red regions, with potential applications in organic light-emitting diodes (OLEDs). The detailed structural analysis and density functional theory (DFT) calculations support their use in electroluminescent devices, offering paths for designing new materials for optoelectronics (Vezzu et al., 2010).
Corrosion Inhibition
Pyrazole derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These compounds demonstrate a promising ability to protect steel against corrosion, with effectiveness confirmed by electrochemical and gravimetric studies. This suggests a valuable application in materials science, particularly in enhancing the durability of metals in corrosive conditions (Chadli et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the Androgen Receptor (AR) . The Androgen Receptor is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
This compound interacts with the Androgen Receptor, acting as an antagonist This interaction results in the inhibition of the Androgen Receptor signaling pathway .
Biochemical Pathways
The compound affects the Androgen Receptor signaling pathway. When the Androgen Receptor is blocked, it can’t stimulate the normal growth and division of cells. This leads to a decrease in the proliferation of prostate cancer cells .
Pharmacokinetics
It’s known that the effectiveness of such compounds can be influenced by their metabolic stability and their ability to reach and interact with their target, the androgen receptor .
Result of Action
The result of the action of this compound is the inhibition of the Androgen Receptor signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMLSAXKQTTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.